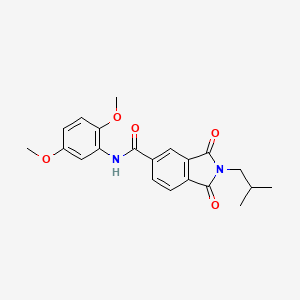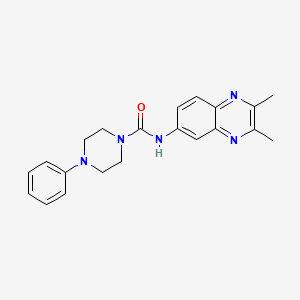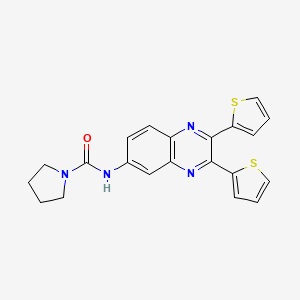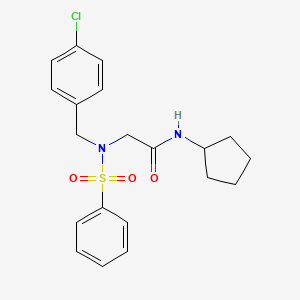![molecular formula C20H20ClNO5S B3664688 [4-Chloro-2-(morpholine-4-carbothioyl)phenyl] 3,4-dimethoxybenzoate](/img/structure/B3664688.png)
[4-Chloro-2-(morpholine-4-carbothioyl)phenyl] 3,4-dimethoxybenzoate
Overview
Description
[4-Chloro-2-(morpholine-4-carbothioyl)phenyl] 3,4-dimethoxybenzoate: is a complex organic compound that features a combination of aromatic rings, a morpholine moiety, and a carbothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-Chloro-2-(morpholine-4-carbothioyl)phenyl] 3,4-dimethoxybenzoate typically involves multiple steps:
Formation of the Morpholine Derivative: The morpholine moiety can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Introduction of the Carbothioyl Group: This step involves the reaction of the morpholine derivative with a suitable thiocarbonyl reagent under controlled conditions.
Coupling with 3,4-Dimethoxybenzoic Acid: The final step involves the esterification of the intermediate with 3,4-dimethoxybenzoic acid, often using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbothioyl group, converting it to a thiol or thioether.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Thiol or thioether derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential applications in the development of pharmaceuticals due to its unique structural features.
Medicine:
- Investigated for its potential as an anti-cancer agent or as part of drug delivery systems.
Industry:
- Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of [4-Chloro-2-(morpholine-4-carbothioyl)phenyl] 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.
Pathways Involved: The exact pathways depend on the specific application but may include signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
[4-Chloro-2-(morpholine-4-carbothioyl)phenyl] benzoate: Similar structure but lacks the dimethoxy groups.
[4-Chloro-2-(morpholine-4-carbothioyl)phenyl] 3,4-dimethoxybenzamide: Similar structure but with an amide group instead of an ester.
Uniqueness:
- The presence of both the morpholine and carbothioyl groups in conjunction with the dimethoxybenzoate moiety makes this compound unique.
- Its structural complexity allows for diverse chemical reactivity and potential applications across various fields.
Properties
IUPAC Name |
[4-chloro-2-(morpholine-4-carbothioyl)phenyl] 3,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO5S/c1-24-17-5-3-13(11-18(17)25-2)20(23)27-16-6-4-14(21)12-15(16)19(28)22-7-9-26-10-8-22/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOSMYHHIWOJNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)Cl)C(=S)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B3664606.png)
![[4-[(E)-(1-benzyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-methoxyphenyl] 4-chlorobenzoate](/img/structure/B3664610.png)
![N-(4-{[(2-iodophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B3664613.png)
![4-chloro-N-(2-chloro-6-fluorobenzyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3664628.png)

![(5E)-5-[(3,4-diethoxy-5-prop-2-enylphenyl)methylidene]-3-phenylimidazolidine-2,4-dione](/img/structure/B3664648.png)
![5-[(1-Benzyl-3,5-dimethylpyrazol-4-yl)iminomethyl]-1-(2,3-dimethylphenyl)-6-hydroxypyrimidine-2,4-dione](/img/structure/B3664656.png)
![5-[(1-{4-[(4-bromobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3664662.png)
![N~1~-[4-(4-CHLOROPHENOXY)PHENYL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE](/img/structure/B3664669.png)
![N-(4-acetylphenyl)-2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B3664670.png)



![4-({N-[(4-bromophenyl)sulfonyl]-N-methylglycyl}amino)benzamide](/img/structure/B3664713.png)
